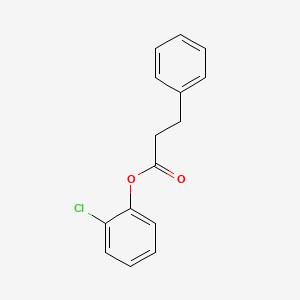
2-chlorophenyl 3-phenylpropanoate
Vue d'ensemble
Description
2-Chlorophenyl 3-phenylpropanoate is a chemical compound that belongs to the category of organic compounds, which often exhibit diverse chemical behaviors and properties due to their complex molecular structures. Such compounds are of significant interest in various fields of chemistry and materials science due to their potential applications and roles in chemical synthesis.
Synthesis Analysis
The synthesis of compounds closely related to 2-chlorophenyl 3-phenylpropanoate, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, involves several steps including X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra analyses. These methods are complemented by DFT calculations to optimize molecular structures and assess vibrational frequencies and chemical shifts (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals optimized geometries, vibrational frequencies, and NMR chemical shift values that strongly agree with experimentally measured values. Techniques like TDDFT are used for analyzing electronic properties, including excitation energies and oscillator strengths (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions, such as the Friedel-Crafts alkylation, play a significant role in the synthesis of related compounds. For example, the alkylation of benzene with optically active 2-chloro-1-phenylpropane yields products like 1,2-diphenylpropane through reactions that proceed with retention or inversion of configuration (Masuda et al., 1983).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure and can be influenced by factors like intermolecular interactions, crystal packing, and the presence of substituents. These properties are crucial for understanding the stability and reactivity of the compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's electronic structure, as indicated by frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses. These properties are essential for predicting the behavior of compounds in chemical reactions and potential applications (Demir et al., 2016).
Applications De Recherche Scientifique
Chiral Recognition Applications
2-Chlorophenyl 3-phenylpropanoate derivatives have been utilized in chiral recognition applications. For example, novel chiral PEDOTs, which are derivatives of 3,4-ethylenedioxythiophene (EDOT), have been synthesized for selective recognition of 3,4-dihydroxyphenylalanine (DOPA) enantiomers. These derivatives exhibit good redox activity and stability, showcasing potential in analytical chemistry for enantioselective recognition processes (Dong et al., 2015).
Catalysis and Environmental Applications
Copper-doped titanium dioxide, synthesized using 2-chlorophenol, has been employed for photocatalytic degradation of chlorophenols under visible light. This application is significant in environmental chemistry, particularly for treating chlorophenol contaminants in natural and artificial conditions (Lin et al., 2018).
Organic Synthesis and Chemical Transformations
In organic synthesis, 2-chlorophenyl 3-phenylpropanoate compounds have been used in various chemical transformations. For instance, they have been involved in Friedel-Crafts alkylation reactions, demonstrating specific reaction mechanisms and stereochemical outcomes (Masuda et al., 1983). Additionally, these compounds are integral in synthesizing novel antibacterial agents and demonstrating potential for pharmacological applications (Sheikh et al., 2009).
Spectroscopy and Computational Studies
2-Chlorophenyl 3-phenylpropanoate derivatives have been the subject of extensive spectroscopic and computational studies. These studies provide insights into molecular structures, vibrational frequencies, and chemical shifts, enhancing the understanding of their physical and chemical properties (Demir et al., 2016).
Propriétés
IUPAC Name |
(2-chlorophenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-5-9-14(13)18-15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSINDCLVLZUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



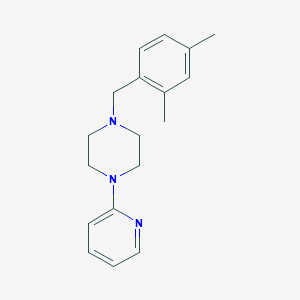
![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
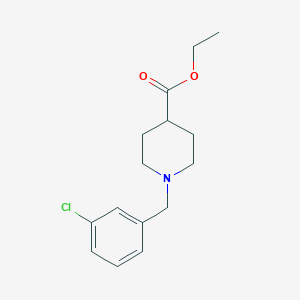
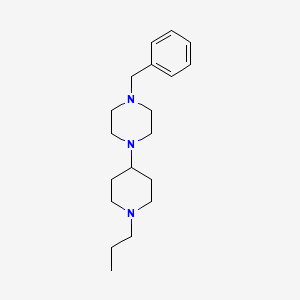
![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
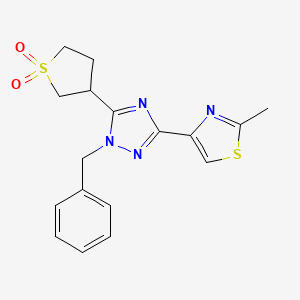
![1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)
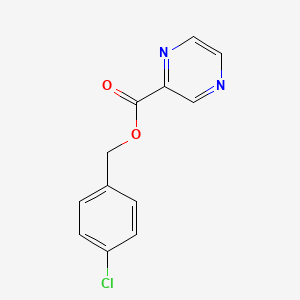


![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)